IP Receptor Affinity: Superior Potency in Human Platelets and Recombinant Systems Compared to RO3244794
In a direct head-to-head comparison using the same assay systems, Ro 1138452 displays substantially higher affinity for the human IP receptor than the structurally distinct IP antagonist RO3244794. In human platelet membranes, the pKi for Ro 1138452 is 9.3 ± 0.1, whereas for RO3244794 it is 7.7 ± 0.03 [1]. In a recombinant IP receptor system, the pKi values are 8.7 ± 0.06 and 6.9 ± 0.1, respectively [1]. Functional antagonism measured by cAMP accumulation in CHO-K1 cells yields pKi values of 9.0 ± 0.06 for Ro 1138452 and 8.5 ± 0.11 for RO3244794 [1]. This consistent ~40–60‑fold difference in binding affinity translates directly to functional potency.
| Evidence Dimension | IP receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | 9.3 ± 0.1 (human platelets); 8.7 ± 0.06 (recombinant); 9.0 ± 0.06 (functional cAMP) |
| Comparator Or Baseline | RO3244794: 7.7 ± 0.03 (human platelets); 6.9 ± 0.1 (recombinant); 8.5 ± 0.11 (functional cAMP) |
| Quantified Difference | ΔpKi ≈ 1.6–1.8; Ro 1138452 binds 40–60× more tightly |
| Conditions | Human platelet membranes, recombinant IP receptor system (competition displacement), CHO-K1 cells stably expressing human IP receptor (cAMP accumulation) |
Why This Matters
Researchers requiring maximal IP receptor occupancy at lower concentrations should select Ro 1138452 over RO3244794 to ensure complete target engagement in vitro and in vivo.
- [1] Bley KR, Bhattacharya A, Daniels DV, et al. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. Br J Pharmacol. 2006;147(3):335-345. View Source
